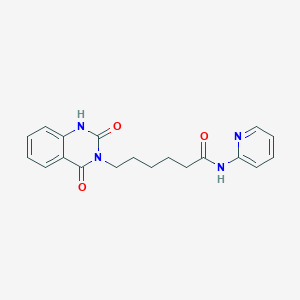
N~1~,N~1~-dimethyl-N~4~-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate to form the thiadiazole ring . The reaction is usually carried out in absolute ethanol in the presence of triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiadiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiadiazole rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, the compound induces apoptosis in cancer cells by interacting with key signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds with piperidine rings are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
N1,N1-DIMETHYL-N4-(1,3,4-THIADIAZOL-2-YL)PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific combination of the thiadiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17N5O2S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-N-(1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C11H17N5O2S/c1-15(2)11(18)16-5-3-8(4-6-16)9(17)13-10-14-12-7-19-10/h7-8H,3-6H2,1-2H3,(H,13,14,17) |
InChI Key |
IQBSTUCRZQNTLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-5-oxo-N-{4-[(2,4,6-trimethylphenyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11156165.png)
![N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycine](/img/structure/B11156166.png)

![6-chloro-9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11156170.png)
![9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11156177.png)
![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11156186.png)
![propan-2-yl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11156188.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11156190.png)
![8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11156194.png)
![ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11156200.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156203.png)
![methyl [4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B11156212.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11156228.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11156234.png)
